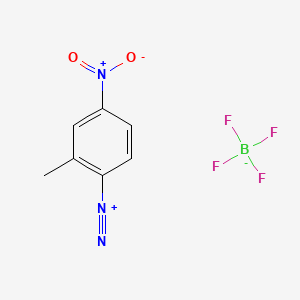

2-methyl-4-nitrobenzenediazonium tetrafluoroborate

Descripción

Historical Context and Discovery

The foundation for understanding 2-methyl-4-nitrobenzenediazonium tetrafluoroborate lies in the pioneering work of Johann Peter Griess, who first synthesized diazonium salts in 1858. Griess had been working under his mentor Kolbe, attempting to make derivatives of picramic acid when he discovered this new class of compounds. Initially employing warm aqueous nitrous acid, Griess later modified his reaction conditions to use a cold ethanolic solution, which he attributed to his successful recovery of the products. This serendipitous discovery fundamentally transformed organic chemistry and laid the groundwork for an entire class of compounds that would revolutionize the dye industry.

The process discovered by Griess, known as diazotization, diazoniation, or diazotization, involved the treatment of aromatic amines with nitrous acid in the presence of additional acid. Griess demonstrated that this reaction was generally applicable to aryl amines and named the products diazonium salts, incorrectly thinking that two nitrogen atoms had replaced two hydrogen atoms. The discovery was particularly significant because it opened up convenient routes to azo dyes, whose variety of colors arose from extensive systems of conjugated bonds and the influence of substituents on these systems.

The early development of diazonium chemistry was marked by considerable debate regarding the precise structure of these compounds. In 1863, Griess had suggested a structure for the diazonium salt of benzene in which both nitrogens were bonded to the benzene ring as well as to each other. This was followed by a suggestion from Friedrich August Kekulé in 1866 that only one of the two nitrogen atoms was linked to the benzene ring. The structure that acknowledged the salt nature of the diazonium group was proposed by Christian Wilhelm Blomstrand in 1869 and was generally accepted by 1895, although debate persisted for some years.

Nomenclature and Structural Formula

This compound possesses the molecular formula C₇H₆BF₄N₃O₂ and a molecular weight of 250.95 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 2-methyl-4-nitrobenzenediazonium;tetrafluoroborate. The compound is identified by Chemical Abstracts Service number 455-90-3 and carries the European Community number 207-252-2.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BF₄N₃O₂ |

| Molecular Weight | 250.95 g/mol |

| Chemical Abstracts Service Number | 455-90-3 |

| International Union of Pure and Applied Chemistry Name | 2-methyl-4-nitrobenzenediazonium;tetrafluoroborate |

| International Chemical Identifier Key | YCUOHOLXGMMPNC-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | B-(F)(F)F.CC1=C(C=CC(=C1)N+[O-])[N+]#N |

The structural framework consists of a benzene ring substituted with a methyl group at the 2-position and a nitro group at the 4-position, with a diazonium functionality replacing the amino group. The tetrafluoroborate anion serves as the counterion, providing enhanced stability compared to other diazonium salts. This particular combination of substituents creates a compound with distinctive electronic properties, where the electron-withdrawing nitro group and the electron-donating methyl group create a unique electronic environment around the diazonium center.

The compound is known by several synonyms in chemical literature, including Fast Red RL salt, Diazol Red S, 4-Nitro-o-toluenediazonium tetrafluoroborate, and 5-Nitrotoluene-2-diazonium tetrafluoroborate. These various names reflect both the systematic nomenclature conventions and the commercial applications in dye chemistry. The parent compound, without the tetrafluoroborate counterion, is catalogued as compound identification number 68003 in chemical databases.

Role in Diazonium Salt Chemistry

This compound exemplifies the fundamental principles of diazonium salt chemistry and demonstrates the versatility of these compounds in synthetic organic chemistry. Diazonium salts are characterized by their ionic nature, containing a positively charged nitrogen-nitrogen triple bond system and various possible negative counterions. The tetrafluoroborate counterion in this particular compound provides exceptional stability, allowing for isolation and storage at room temperature, unlike many other diazonium salts that must be maintained at low temperatures.

The synthesis of this compound typically follows the general diazotization procedure, involving the treatment of 2-methyl-4-nitroaniline with nitrous acid generated in situ from sodium nitrite and excess mineral acid. The reaction proceeds through a well-established mechanism beginning with the formation of nitrous acid, followed by protonation and subsequent nucleophilic attack by the aromatic amine. The resulting diazonium intermediate can then be isolated as the tetrafluoroborate salt through the addition of fluoroboric acid or sodium tetrafluoroborate.

The electronic structure of diazonium compounds creates unique reactivity patterns that make them invaluable synthetic intermediates. The diazonium group can be replaced by numerous atoms or groups of atoms, often with the aid of copper or copper salts, enabling the preparation of a wide variety of aromatic derivatives. These transformations, collectively known as Sandmeyer reactions, allow for the introduction of halogens, cyano groups, and other functionalities into aromatic systems with high regioselectivity.

In the context of azo dye synthesis, this compound serves as a diazo component that can undergo coupling reactions with various aromatic compounds containing electron-rich positions. The coupling reaction typically occurs under mildly basic conditions and results in the formation of azo compounds characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic systems. The specific substitution pattern in this compound, with both electron-withdrawing and electron-donating groups, influences both the reactivity and the spectroscopic properties of the resulting azo products.

The stability conferred by the tetrafluoroborate counterion makes this compound particularly valuable for applications requiring precise control over reaction conditions. Unlike chloride or other halide salts of diazonium compounds, which can decompose explosively upon crystallization, the tetrafluoroborate salt can be handled more safely while maintaining high reactivity. This enhanced stability has made it a preferred choice for industrial applications and research investigations where reproducible results are essential.

Propiedades

IUPAC Name |

2-methyl-4-nitrobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3O2.BF4/c1-5-4-6(10(11)12)2-3-7(5)9-8;2-1(3,4)5/h2-4H,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUOHOLXGMMPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060022 | |

| Record name | Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-90-3 | |

| Record name | Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazol Red S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrotoluene-2-diazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-4-nitrobenzenediazonium tetrafluoroborate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VZ49FUH87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) typically involves the diazotization of 2-methyl-4-nitroaniline. This process is carried out by treating the aromatic amine with nitrous acid in the presence of an acid such as hydrochloric acid or sulfuric acid. The nitrous acid is usually generated in situ from sodium nitrite and the excess mineral acid .

Industrial Production Methods

In an industrial setting, the diazonium salt can be prepared by a similar method but on a larger scale. The crude benzenediazonium chloride formed can be converted to the tetrafluoroborate salt by a salt metathesis reaction using tetrafluoroboric acid. This conversion is advantageous as the tetrafluoroborate salt is more stable and easier to handle .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

One of the primary reactions of 2-methyl-4-nitrobenzenediazonium tetrafluoroborate is its use in electrophilic aromatic substitution. The diazonium cation can act as an electrophile, substituting hydrogen atoms on aromatic rings with various nucleophiles.

-

Fluorination : The Balz–Schiemann reaction allows for the conversion of diazonium salts to aryl fluorides. In studies, it was found that when this compound was treated with non-polar solvents like hexane or chlorobenzene at elevated temperatures (60-80 °C), high yields of the corresponding aryl fluoride were obtained. The yields were significantly affected by the solvent choice and temperature, indicating that low-polar solvents favor the fluorination process while reducing side reactions like hydrodediazoniation .

Halodediazoniation

The compound can also undergo halodediazoniation, where halogen substituents are introduced into the aromatic ring. In a study involving glycerol and potassium bromide as a reaction medium, controlled decomposition of the diazonium salt led to halogenated products alongside reduction products. This indicates that the electronic effects of substituents on the aromatic ring play a crucial role in determining the reaction pathways and yields .

Reduction Reactions

Reduction reactions involving this compound can yield various organic compounds. For instance, when subjected to reducing agents in a glycerol/KBr medium, both reduction and halogenation products were formed, showcasing the versatility of this diazonium salt in synthetic applications .

Mechanistic Insights

The mechanisms underlying these reactions often involve the formation of reactive intermediates such as phenyl radicals or aryl cations. In the case of fluorination, it is hypothesized that low-polar solvents stabilize ion pairs formed during the reaction, facilitating efficient electrophilic substitution while minimizing side reactions . Additionally, electronic effects from substituents on the aromatic ring are crucial in directing reactivity and influencing product distribution.

Aplicaciones Científicas De Investigación

2-methyl-4-nitrobenzenediazonium tetrafluoroborate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a reagent for introducing various functional groups into aromatic compounds.

Dye Chemistry: It is employed in the synthesis of azo dyes, which are used in textile and printing industries.

Analytical Chemistry: It is used in spectrophotometric determination of aromatic diisocyanates and gallic acid.

Mecanismo De Acción

The mechanism by which benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) exerts its effects involves the formation of an aryl radical through a one-electron transfer mechanism. This radical can then undergo various substitution reactions, leading to the formation of different products. The loss of nitrogen gas is a key step in these reactions, driving the formation of the aryl radical .

Comparación Con Compuestos Similares

Structural and Electronic Differences

Diazonium salts vary based on substituents, which dictate electronic and steric effects:

Key Insights :

- Nitro Groups : Enhance stability via electron withdrawal but reduce nucleophilicity (e.g., 2-methyl-4-nitro and PNBD).

- Methoxy/Ethoxy Groups : Electron-donating substituents decrease stability but improve solubility in polar solvents .

- Iodo Substituents : Enable cross-coupling reactions (e.g., IDT in MoS2 functionalization) .

Spectroscopic and Analytical Data

- ATR-FTIR: All diazonium salts show characteristic N≡N stretching vibrations (~2200–2300 cm⁻¹). Substituent-specific peaks (e.g., NO₂ at ~1520 cm⁻¹) differentiate compounds .

- NMR : Methoxy protons in 4-methoxy derivatives appear as singlets (δ 3.8–4.0 ppm), while methyl groups in 2-methyl-4-nitro derivatives resonate at δ 2.5–2.7 ppm .

Commercial and Industrial Landscape

- Market Demand :

- Purity Grades : Higher purity (99%) is critical for electronics and catalysis, whereas 95% suffices for bulk chemical synthesis .

Actividad Biológica

2-Methyl-4-nitrobenzenediazonium tetrafluoroborate (CAS No. 455-90-3) is a diazonium salt that has garnered attention in the field of organic chemistry and biological research due to its unique properties and potential applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H7BF4N3O2

- Molecular Weight : 236.92 g/mol

- Solubility : Soluble in acetonitrile and dimethyl sulfoxide

- Melting Point : 144°C to 148°C

This compound acts primarily through electrophilic substitution reactions, which are characteristic of diazonium compounds. These reactions enable the compound to interact with various biological macromolecules, including proteins and nucleic acids, leading to potential modifications in their structure and function.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Interaction : It can modulate receptor activity on cell surfaces, influencing signal transduction processes.

Biological Activity

Research has shown that this compound exhibits various biological activities:

- Cytotoxicity : Studies indicate that this compound can induce cytotoxic effects in certain cancer cell lines, potentially through the generation of reactive oxygen species (ROS) that lead to cell death.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against specific bacterial strains, although further studies are required to elucidate the mechanisms involved.

- Mutagenicity : There is evidence suggesting that diazonium salts can act as mutagens, raising concerns regarding their safety in biological systems.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency at lower concentrations. The mechanism was attributed to oxidative stress induced by ROS generation.

Case Study 2: Antimicrobial Activity

In another research project, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a moderate inhibitory effect on bacterial growth, suggesting potential utility as an antimicrobial agent in pharmaceutical applications.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Dose-dependent cell death in MCF-7 | |

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Mutagenicity | Potential mutagenic effects |

Safety and Handling

Due to its reactive nature, this compound poses several hazards:

- Toxicity : Harmful if inhaled or ingested; can cause burns upon contact.

- Environmental Impact : Toxic to aquatic organisms; proper disposal methods must be followed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-methyl-4-nitrobenzenediazonium tetrafluoroborate while ensuring stability?

- Methodology :

- Diazotization : Start with 2-methyl-4-nitroaniline dissolved in aqueous tetrafluoroboric acid (HBF₄) at 0–5°C. Add sodium nitrite (NaNO₂) dropwise under inert gas (N₂) to prevent decomposition .

- Isolation : Precipitate the diazonium salt by adding cold acetone followed by anhydrous diethyl ether. Filter and dry under vacuum. Immediate use or storage at −20°C is critical due to thermal and photolytic instability .

- Yield Optimization : Maintain pH < 2 to avoid premature decomposition. Excess HBF₄ stabilizes the diazonium ion by forming the tetrafluoroborate counterion .

Q. How should researchers characterize the purity and structure of this diazonium salt?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated acetonitrile (CD₃CN) to confirm aromatic proton environments and substituent effects. For example, nitro and methyl groups split aromatic proton signals distinctively .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode detects the [M–BF₄]⁻ ion for molecular weight confirmation .

- Elemental Analysis : Verify boron (B) and fluorine (F) content via ICP-OES or combustion analysis to confirm stoichiometry .

Q. What precautions are necessary for handling this compound in laboratory settings?

- Safety Protocols :

- Thermal Stability : Avoid temperatures > 0°C during synthesis. Decomposition releases nitrogen gas and toxic nitrobenzene derivatives .

- Photolytic Sensitivity : Store in amber vials and conduct reactions under dim light.

- Exposure Mitigation : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Emergency protocols for skin/eye contact should follow SDS guidelines for analogous diazonium salts .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. nitro group position) influence the compound’s reactivity in aryl radical generation?

- Experimental Design :

- Comparative Kinetics : Use UV-Vis spectroscopy to monitor decomposition rates of 2-methyl-4-nitro vs. 4-nitrobenzenediazonium tetrafluoroborate in acetonitrile. The methyl group may sterically hinder radical recombination, altering reaction pathways .

- Electrochemical Analysis : Cyclic voltammetry in aprotic solvents (e.g., DMF) reveals redox potentials, correlating substituent effects with electron-transfer efficiency .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict radical stabilization energies and spin density distribution influenced by the methyl-nitro interplay .

Q. What strategies resolve contradictions in reported decomposition pathways under varying solvent conditions?

- Data Contradiction Analysis :

- Solvent Polarity Effects : In polar solvents (e.g., water), hydrolysis dominates, yielding phenolic byproducts. In nonpolar solvents (e.g., toluene), homolytic cleavage generates aryl radicals. Reconcile discrepancies by replicating conditions from conflicting studies .

- Additive Screening : Introduce radical scavengers (e.g., TEMPO) or stabilizers (e.g., crown ethers) to isolate competing pathways. Compare yields of trapped radicals vs. coupling products .

Q. How can this compound be applied in surface functionalization or polymer grafting?

- Methodological Approaches :

- Electrochemical Grafting : Use diazonium salt solutions in acetonitrile with a working electrode (e.g., gold or carbon). Apply a reductive potential to generate surface-bound aryl radicals, forming covalent monolayers .

- Photopatterning : Irradiate UV light through a photomask to spatially control decomposition and grafting on substrates like silicon or graphene .

- Crosslinking Efficiency : Quantify graft density via XPS or AFM to assess the impact of nitro groups on adhesion strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.